molecular formula C19H14N6O3 B2867089 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-61-7

4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No. B2867089
CAS RN: 891114-61-7
M. Wt: 374.36
InChI Key: KQJSVDFJSWYGCI-UHFFFAOYSA-N
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Description

“4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the given compound, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of “4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” would be characterized by the presence of the 1,2,4-triazole ring, a nitro group, and a benzamide moiety. The 1,2,4-triazole ring is a significant pharmacophore, operating through hydrogen-bonding and dipole interactions with biological receptors .

Scientific Research Applications

Antifungal Applications

The triazole moiety present in the compound is known for its antifungal properties. Triazoles like fluconazole and voriconazole are well-established in clinical use for treating fungal infections . The specific structure of the compound could be explored for its efficacy against resistant strains of fungi, potentially leading to the development of new antifungal medications.

Anticancer Research

Triazole derivatives have been studied for their potential anticancer activities. The ability to bind with various enzymes and receptors in the biological system makes them suitable candidates for targeted cancer therapies . The compound’s molecular framework could be modified to enhance its interaction with specific cancer cell lines, aiding in the discovery of novel anticancer agents.

Antimicrobial Properties

The hybrid structure of triazoles, which includes both triazole and thiadiazine rings, has shown promise in combating multidrug-resistant pathogens . Research into the compound’s antimicrobial efficacy could lead to the synthesis of new antibacterial agents, addressing the growing concern of antibiotic resistance.

Analgesic and Anti-inflammatory Uses

Compounds containing the triazole ring have been associated with analgesic and anti-inflammatory effects . Investigating the compound’s ability to modulate pain and inflammation could provide insights into new treatments for chronic pain and inflammatory diseases.

Antiviral Potential

The triazole core is a component of several antiviral drugs. The compound’s structure could be harnessed to develop new antiviral agents, particularly those that can interfere with viral replication or protein synthesis in viruses .

Enzyme Inhibition

Triazole derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase . The compound could be studied for its potential to inhibit specific enzymes implicated in various diseases, leading to the development of enzyme inhibitor-based therapies.

Antidepressant and Anxiolytic Effects

Some triazole-containing drugs have been used as antidepressants and anxiolytics . Research into the compound’s pharmacokinetics and interaction with neurotransmitter systems could uncover new options for the treatment of mental health disorders.

Antidiabetic Activity

Triazole compounds have shown antidiabetic activity by influencing blood glucose levels . The compound could be evaluated for its potential to regulate insulin secretion or insulin sensitivity, contributing to diabetes management strategies.

Mechanism of Action

Target of Action

The compound, 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The mode of action of this compound is likely to involve specific interactions with its target receptors, facilitated by its ability to accept and donate hydrogen bonds . This makes it a precise pharmacophore with a bioactive profile . .

Biochemical Pathways

The compound, being a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, is likely to affect multiple biochemical pathways due to its diverse pharmacological activities . These may include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymes . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the ADME properties of this compound.

Result of Action

The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets and the subsequent changes in the affected biochemical pathways. Given its diverse pharmacological activities , these effects could range from the inhibition of cancer cell growth to the reduction of microbial infections or inflammation.

Future Directions

The future research directions for “4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of triazole compounds , this compound could be investigated for potential pharmaceutical applications. Additionally, new and efficient methodologies for accessing 1,2,4-triazole-containing scaffolds could be explored .

properties

IUPAC Name

4-methyl-3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c1-12-5-6-14(10-17(12)25(27)28)19(26)21-15-4-2-3-13(9-15)16-7-8-18-22-20-11-24(18)23-16/h2-11H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSVDFJSWYGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

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